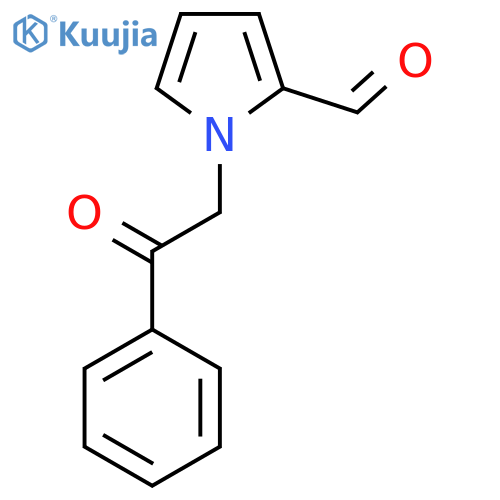Cas no 1465885-15-7 (1-Phenacyl-1H-pyrrole-2-carbaldehyde)

1-Phenacyl-1H-pyrrole-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-Phenacyl-1H-pyrrole-2-carbaldehyde
- J3.638.397F
- O=C(CN1C(=CC=C1)C=O)C1=CC=CC=C1
- 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde
- starbld0010870
- 1465885-15-7
- 1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde, 95%
-
- インチ: 1S/C13H11NO2/c15-10-12-7-4-8-14(12)9-13(16)11-5-2-1-3-6-11/h1-8,10H,9H2
- InChIKey: FYKNTVQRXPNYDG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1)CN1C=CC=C1C=O
計算された属性
- せいみつぶんしりょう: 213.078978594g/mol
- どういたいしつりょう: 213.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 39.1
1-Phenacyl-1H-pyrrole-2-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00018-100MG |
1-(2-Oxo-2-phenylethyl)-1 |
1465885-15-7 | 95% | 100MG |
231.93 | 2021-05-17 |
1-Phenacyl-1H-pyrrole-2-carbaldehyde 関連文献
-
Jinbiao Li,Shuaizhong Zhang,Hongbin Zou Org. Chem. Front. 2020 7 1218
1-Phenacyl-1H-pyrrole-2-carbaldehydeに関する追加情報
1-Phenacyl-1H-pyrrole-2-carbaldehyde: A Comprehensive Overview
The compound 1-Phenacyl-1H-pyrrole-2-carbaldehyde (CAS No. 1465885-15-7) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which combine a pyrrole ring with an aldehyde group and a phenacyl substituent. The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom, while the phenacyl group introduces additional aromaticity and potential for conjugation. The aldehyde group at the 2-position of the pyrrole ring adds reactivity and functional versatility to the molecule.
Recent studies have highlighted the potential of 1-Phenacyl-1H-pyrrole-2-carbaldehyde in various applications, particularly in drug discovery and advanced materials development. Researchers have explored its ability to act as a building block for more complex molecules, leveraging its reactivity and structural diversity. For instance, the compound has been used in the synthesis of bioactive molecules with potential anti-inflammatory and anticancer properties.
The synthesis of 1-Phenacyl-1H-pyrrole-2-carbaldehyde involves a multi-step process that typically begins with the preparation of the pyrrole core. This is followed by functionalization at specific positions to introduce the phenacyl and aldehyde groups. The use of modern catalytic methods and green chemistry principles has significantly improved the efficiency and sustainability of these reactions.
One of the most intriguing aspects of this compound is its ability to participate in various types of chemical reactions due to its functional groups. The aldehyde group, for example, can undergo condensation reactions such as aldol reactions, while the pyrrole ring can engage in electrophilic substitution reactions under appropriate conditions. These reactivities make it an ideal candidate for exploring new synthetic pathways and designing novel materials.
In terms of physical properties, 1-Phenacyl-1H-pyrrole-2-carbaldehyde exhibits a high degree of stability under normal conditions, although it may undergo degradation under harsh conditions such as strong acidic or basic environments. Its solubility in organic solvents makes it suitable for use in solution-phase synthesis protocols.
Recent research has also focused on the electronic properties of this compound, particularly its potential as a component in organic electronics. The conjugated system formed by the pyrrole ring and phenacyl group enables efficient charge transport, which could be exploited in applications such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Preliminary studies have shown promising results, suggesting that this compound could play a role in next-generation electronic materials.
Another area where 1-Phenacyl-1H-pyrrole-2-carbaldehyde has shown potential is in catalysis. Its ability to act as a ligand or catalyst support has been explored in various transition metal-catalyzed reactions, including cross-coupling reactions and asymmetric synthesis. These applications highlight its versatility and utility in modern chemical processes.
The biological activity of this compound has also been investigated extensively. Studies have demonstrated that it exhibits moderate anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Additionally, preliminary anticancer assays have shown selective cytotoxicity against certain cancer cell lines, suggesting further exploration into its potential as an anticancer agent.
In conclusion, 1-Phenacyl-1H-pyrrole-2-carbaldehyde (CAS No. 1465885-15-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, reactivity, and functional diversity make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
1465885-15-7 (1-Phenacyl-1H-pyrrole-2-carbaldehyde) 関連製品
- 2803882-16-6(3-(6-(Hydroxymethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione)
- 927050-41-7(1-3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)
- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)
- 2229174-83-6(3-(2,6-dimethylphenyl)-3,3-difluoropropan-1-ol)
- 2172577-20-5(2-tert-butyl-N,N-dimethyl-7H-pyrrolo2,3-dpyrimidin-4-amine)
- 1803532-13-9(3-Amino-4-(aminomethyl)-2-hydroxy-5-(trifluoromethoxy)pyridine)
- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)
- 2228808-20-4(3-(aminomethyl)-3-(2,6-difluoro-4-methoxyphenyl)cyclobutan-1-ol)
- 478041-95-1(2-{[(5-acetyl-4-methylpyrimidin-2-yl)sulfanyl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 1351641-04-7(3-(4-hydroxyoxan-4-yl)methyl-1-(3-phenylpropyl)urea)




